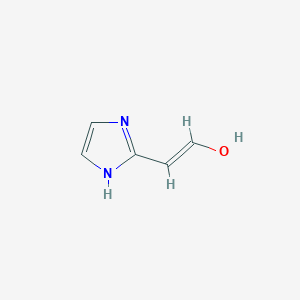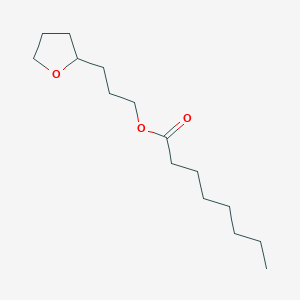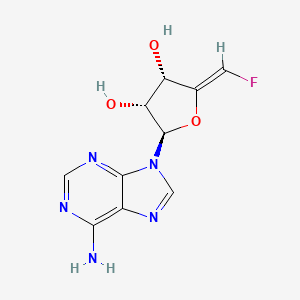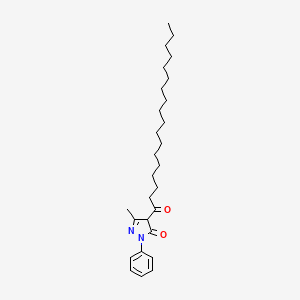
5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: is a synthetic organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methyl group, an octadecanoyl chain, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with octadecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group in the octadecanoyl chain can yield alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be exploited in the development of new therapeutic agents.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Its pyrazolone core is similar to that of other known pharmaceuticals, suggesting potential medicinal applications.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its long octadecanoyl chain imparts desirable properties, such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the octadecanoyl chain, making it less hydrophobic.
4-Octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks both the methyl group and the octadecanoyl chain, resulting in different physical and chemical properties.
Uniqueness: The presence of both the methyl group and the octadecanoyl chain in 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique properties, such as increased hydrophobicity and potential for specific biological interactions. These features distinguish it from other similar compounds and make it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
84356-27-4 |
|---|---|
Molekularformel |
C28H44N2O2 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
5-methyl-4-octadecanoyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,27H,3-16,20,23H2,1-2H3 |
InChI-Schlüssel |
HEIJXJMIKNZPHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)


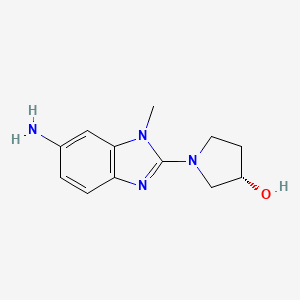
![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)


![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)
